2-Bromopyridine-4-boronic acid

Description

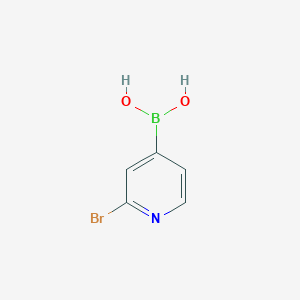

Structure

2D Structure

Properties

IUPAC Name |

(2-bromopyridin-4-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BBrNO2/c7-5-3-4(6(9)10)1-2-8-5/h1-3,9-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFIKFQMGZNTFLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=NC=C1)Br)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BBrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90476679 | |

| Record name | 2-BROMOPYRIDINE-4-BORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90476679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

458532-94-0 | |

| Record name | 2-BROMOPYRIDINE-4-BORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90476679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromopyridine-4-boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of 2-Bromopyridine-4-boronic acid experimental procedure

This in-depth technical guide provides a comprehensive overview of the experimental procedure for the synthesis of 2-Bromopyridine-4-boronic acid, a key building block in organic synthesis, particularly for the construction of complex molecules through cross-coupling reactions. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Synthetic Pathway Overview

The synthesis of this compound is most commonly achieved via a lithium-halogen exchange reaction on a suitable di-halogenated pyridine precursor, followed by borylation with a trialkyl borate. The most logical and frequently employed starting material for this transformation is 2,4-dibromopyridine. The greater reactivity of the bromine atom at the 4-position of the pyridine ring allows for selective lithiation at this site, followed by the introduction of the boronic acid moiety.

An alternative, though often less direct for this specific target, is the Miyaura borylation, a palladium-catalyzed cross-coupling of a halopyridine with a diboron reagent.[1][2] This method is also a powerful tool for the synthesis of aryl and heteroaryl boronic esters.

This guide will focus on the detailed experimental protocol for the lithiation-borylation route, which is a well-established and efficient method for preparing pyridine boronic acids.[3][4]

Experimental Protocols

Synthesis of this compound via Lithiation-Borylation

This procedure details the conversion of 2,4-dibromopyridine to this compound via a selective lithium-halogen exchange followed by reaction with triisopropyl borate.[3]

Reaction Scheme:

Caption: Reaction scheme for the synthesis of this compound.

Materials:

-

2,4-Dibromopyridine

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

-

Triisopropyl borate

-

Hydrochloric acid (HCl), aqueous solution (e.g., 1 M or 2 M)

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 2,4-dibromopyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), cooled to -78 °C, is added n-butyllithium (1.05 eq) dropwise, maintaining the temperature below -70 °C.

-

The reaction mixture is stirred at -78 °C for 1 hour.

-

Triisopropyl borate (1.2 eq) is then added dropwise to the reaction mixture, again ensuring the temperature remains below -70 °C.

-

After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 1-2 hours.

-

The reaction is then quenched by the addition of aqueous hydrochloric acid at 0 °C, and the mixture is stirred vigorously for 30 minutes.

-

The aqueous layer is separated and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

-

The crude this compound can be purified by recrystallization or column chromatography.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of this compound via the lithiation-borylation method.

| Parameter | Value | Reference |

| Starting Material | 2,4-Dibromopyridine | |

| Key Reagents | n-Butyllithium, Triisopropyl borate | [3] |

| Solvent | Tetrahydrofuran (THF) | [3] |

| Reaction Temperature | -78 °C to room temperature | [3] |

| Reaction Time | 2-3 hours | |

| Typical Yield | 70-90% | [3] |

| Purity (post-purification) | >95% |

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

References

Pioneering Synthesis of 2-Bromopyridine-4-boronic acid: A Technical Overview

Authored for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the seminal discovery and first synthesis of 2-Bromopyridine-4-boronic acid, a key building block in modern medicinal chemistry and organic synthesis. The initial preparation of this versatile reagent was first detailed by Bouillon, Lancelot, Collot, Bovy, and Rault in a 2002 publication in the journal Tetrahedron. Their work laid the foundation for the utilization of this compound in a myriad of synthetic applications, particularly in cross-coupling reactions.

First Synthesis: A Halogen-Metal Exchange Approach

The inaugural synthesis of this compound was achieved through a strategic halogen-metal exchange reaction, a cornerstone of organometallic chemistry. The researchers utilized 2,4-dibromopyridine as the starting material, leveraging the differential reactivity of the bromine atoms at the 2- and 4-positions of the pyridine ring.

The process commenced with the selective lithiation of 2,4-dibromopyridine at the more reactive 4-position. This was accomplished by treating the starting material with n-butyllithium (n-BuLi) at a low temperature (-78 °C) in an ethereal solvent, typically tetrahydrofuran (THF). The resulting organolithium intermediate was then quenched with a trialkyl borate, such as triisopropyl borate, to form the corresponding boronate ester. Subsequent acidic hydrolysis of the boronate ester yielded the desired this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data from the first reported synthesis of this compound.

| Parameter | Value |

| Starting Material | 2,4-Dibromopyridine |

| Key Reagents | n-Butyllithium (n-BuLi), Triisopropyl borate |

| Solvent | Tetrahydrofuran (THF) |

| Reaction Temperature | -78 °C |

| Yield | 65% |

| Melting Point | > 250 °C |

| Appearance | White solid |

Detailed Experimental Protocol

The following is a detailed methodology for the first synthesis of this compound, as adapted from the seminal 2002 publication.

Materials:

-

2,4-Dibromopyridine

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate

-

Tetrahydrofuran (THF), anhydrous

-

Hydrochloric acid (HCl), aqueous solution

-

Diethyl ether

-

Magnesium sulfate (MgSO₄), anhydrous

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

A solution of 2,4-dibromopyridine (1.0 equivalent) in anhydrous tetrahydrofuran (THF) is prepared in a flame-dried, three-necked round-bottom flask under an inert atmosphere of argon or nitrogen.

-

The solution is cooled to -78 °C using a dry ice/acetone bath.

-

A solution of n-butyllithium (1.1 equivalents) in hexanes is added dropwise to the cooled solution of 2,4-dibromopyridine over a period of 30 minutes, ensuring the internal temperature remains below -70 °C. The reaction mixture is stirred at -78 °C for an additional hour.

-

Triisopropyl borate (1.2 equivalents) is then added dropwise to the reaction mixture at -78 °C. The resulting mixture is allowed to slowly warm to room temperature and is stirred overnight.

-

The reaction is quenched by the slow addition of an aqueous solution of hydrochloric acid (e.g., 2 M HCl) at 0 °C.

-

The aqueous layer is separated and the organic layer is extracted with diethyl ether. The combined aqueous layers are then carefully acidified to a pH of approximately 7 with a suitable base (e.g., aqueous sodium hydroxide) and subsequently extracted with diethyl ether.

-

The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

-

The crude product is purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to afford this compound as a white solid.

Synthesis Workflow

The logical flow of the first synthesis of this compound can be visualized as a straightforward, multi-step process.

Caption: Synthetic pathway for the first synthesis of this compound.

This pioneering work by Bouillon and colleagues opened the door for the widespread availability and application of this compound, solidifying its role as an indispensable tool for synthetic chemists in the pursuit of novel molecular architectures with potential applications in pharmaceuticals and materials science.

2-Bromopyridine-4-boronic acid CAS number and properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromopyridine-4-boronic acid, a key building block in modern organic synthesis. It details its chemical and physical properties, safety and handling protocols, and its application in synthetic chemistry, with a focus on palladium-catalyzed cross-coupling reactions.

Core Properties and Identification

This compound is a solid, off-white to brown crystalline powder.[1][2] It is a vital reagent in the synthesis of complex organic molecules, particularly within the pharmaceutical and materials science sectors.[3][4]

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below for quick reference.

| Property | Value | Citation(s) |

| CAS Number | 458532-94-0 | |

| Molecular Formula | C₅H₅BBrNO₂ | [1][5] |

| Molecular Weight | 201.81 g/mol | [5] |

| Appearance | Off-white to brown crystalline powder, may have a pink hue | [1][2] |

| Purity | ≥94.0% (HPLC) | [1] |

| Melting Point | 181-187 °C | [2] |

| Solubility | Insoluble in water | |

| Stability | Stable under normal conditions. | [2] |

Structural Information

| Identifier | Value | Citation(s) |

| IUPAC Name | (2-bromopyridin-4-yl)boronic acid | [1] |

| SMILES | OB(O)C1=CC(Br)=NC=C1 | [1] |

| InChI | 1S/C5H5BBrNO2/c7-5-3-4(6(9)10)1-2-8-5/h1-3,9-10H | |

| InChI Key | DFIKFQMGZNTFLI-UHFFFAOYSA-N | [1] |

Safety, Handling, and Storage

Proper handling and storage are crucial for maintaining the integrity and reactivity of this compound and ensuring laboratory safety.

Hazard Identification

The compound is classified with the following hazards:

-

Harmful if swallowed (H302)[2]

-

Causes skin irritation (H315)[2]

-

Causes serious eye irritation (H319)[2]

-

May cause respiratory irritation (H335)[2]

| GHS Pictogram | Signal Word |

| GHS07 | Warning |

Handling and Storage Recommendations

-

Handling : Use in a well-ventilated area or under a fume hood.[6][7] Avoid breathing dust.[6][7] Avoid contact with skin, eyes, and clothing by wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[6][7] Wash hands thoroughly after handling.[6][7]

-

Storage : Store in a cool, dry, well-ventilated place.[7] Keep the container tightly closed and protect from moisture.[7] For long-term storage, refrigeration is recommended.[2] The compound should be stored away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2]

Applications in Organic Synthesis

This compound is a versatile intermediate, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[3][4] This reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds to construct complex biaryl and heteroaryl structures, which are common motifs in pharmaceuticals and functional materials.[3][4] Boronic acids act as Lewis acids and are key for the transmetallation step in the catalytic cycle.[3]

Experimental Protocols

The following sections provide detailed, representative methodologies for the synthesis of this compound and its subsequent use in a Suzuki-Miyaura coupling reaction. These protocols are generalized and may require optimization for specific substrates and scales.

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of pyridinylboronic acids via a lithium-halogen exchange from the corresponding bromopyridine.

Materials:

-

4-Bromo-2-fluoropyridine or similar 2,4-dihalopyridine precursor

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous toluene

-

Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard glassware for inert atmosphere reactions (Schlenk flask, syringes, etc.)

-

Argon or Nitrogen gas

Procedure:

-

Reaction Setup : In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve the 2-bromopyridine precursor (1.0 equiv.) and triisopropyl borate (2.0 equiv.) in a mixture of anhydrous toluene and anhydrous THF.

-

Lithiation : Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.0 equiv.) dropwise via syringe, maintaining the internal temperature below -70 °C.

-

Borylation : Stir the mixture at -78 °C for 1-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Quenching and Work-up : Once the reaction is complete, slowly warm the mixture to room temperature.

-

Quench the reaction by slowly adding concentrated hydrochloric acid.

-

Pour the mixture into ice water and adjust the pH to ~8 using a saturated NaHCO₃ solution.

-

Extraction : Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Purification : Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting residue by silica gel column chromatography to yield this compound.

Protocol 2: Suzuki-Miyaura Cross-Coupling Reaction

This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of this compound with an aryl halide.

Materials:

-

Aryl or heteroaryl halide (e.g., Aryl bromide) (1.0 equiv.)

-

This compound (1.2 equiv.)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv.)

-

Degassed solvent system (e.g., 1,4-dioxane and water, 4:1 ratio)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup : To a dry Schlenk flask, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), base (2.0 equiv.), and the palladium catalyst (3 mol%).

-

Inert Atmosphere : Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.

-

Solvent Addition : Add the degassed solvent system via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the aryl halide.

-

Reaction : Heat the mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

-

Monitoring : Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 8-24 hours).

-

Work-up : Cool the reaction mixture to room temperature. Dilute with water and extract with ethyl acetate (3 times).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Purification : Filter the mixture and concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography to obtain the desired coupled product.

Visualized Workflow: Suzuki-Miyaura Coupling

The following diagram illustrates the typical laboratory workflow for the Suzuki-Miyaura coupling reaction detailed in Protocol 2.

References

An In-depth Technical Guide to Alternative Synthetic Routes for 2-Pyridyl-4-Boronic Acids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of alternative synthetic methodologies for the preparation of 2-pyridyl-4-boronic acids and their corresponding esters. These compounds are pivotal building blocks in medicinal chemistry and materials science, primarily utilized in palladium-catalyzed cross-coupling reactions to forge new carbon-carbon bonds. This document details three principal alternative synthetic strategies: Iridium-catalyzed C-H Borylation, Halogen-Metal Exchange followed by Borylation, and Palladium-catalyzed Miyaura Borylation. Each section includes detailed experimental protocols, quantitative data summarized in tabular format, and logical workflow diagrams to facilitate practical application in a research and development setting.

Iridium-Catalyzed C-H Borylation

Direct C-H borylation has emerged as a powerful and atom-economical method for the synthesis of aryl and heteroaryl boronic esters. For the regioselective synthesis of 2-pyridyl-4-boronic acid derivatives, iridium-catalyzed C-H activation has proven to be a particularly effective strategy. This approach offers the advantage of avoiding the pre-functionalization of the pyridine ring with a halogen, which is often required in traditional methods.

The regioselectivity of the borylation is typically governed by steric and electronic factors of the substituents on the pyridine ring. In the case of 2-substituted pyridines, borylation can be directed to the C4-position, especially when the substituent at the 2-position is sterically demanding or when other positions are electronically deactivated.

Experimental Protocol: Iridium-Catalyzed C-H Borylation of 5-Substituted-2-(Trifluoromethyl)pyridines[1]

A representative experimental procedure for the iridium-catalyzed C-H borylation to afford 4-borylated pyridines is as follows:

In a nitrogen-filled glovebox, an oven-dried screw-capped vial is charged with the 5-substituted-2-(trifluoromethyl)pyridine (0.5 mmol), bis(pinacolato)diboron (B₂pin₂, 1.1 equiv), [Ir(cod)OMe]₂ (1.5 mol %), and 3,4,7,8-tetramethyl-1,10-phenanthroline (3.0 mol %). The vial is sealed and heated at 80 °C for the specified time. After cooling to room temperature, the reaction mixture is dissolved in dichloromethane (CH₂Cl₂) and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired 2-substituted-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine.

Quantitative Data: Iridium-Catalyzed C-H Borylation

| Entry | 2-Substituent | 5-Substituent | Product | Yield (%) |

| 1 | CF₃ | H | 2-(Trifluoromethyl)-4-(pinacolato)pyridine | 85 |

| 2 | CF₃ | Me | 5-Methyl-2-(trifluoromethyl)-4-(pinacolato)pyridine | 92 |

| 3 | CF₃ | OMe | 5-Methoxy-2-(trifluoromethyl)-4-(pinacolato)pyridine | 88 |

| 4 | CF₃ | Cl | 5-Chloro-2-(trifluoromethyl)-4-(pinacolato)pyridine | 75 |

Table 1: Representative yields for the iridium-catalyzed C-H borylation of 5-substituted-2-(trifluoromethyl)pyridines to yield 4-borylated products.[1]

Logical Workflow: Iridium-Catalyzed C-H Borylation

Halogen-Metal Exchange Followed by Borylation

The halogen-metal exchange reaction is a classic and widely utilized method for the preparation of organometallic reagents, which can then be trapped with an electrophile, such as a borate ester, to form the corresponding boronic acid or ester. This strategy is particularly useful for the synthesis of 2-pyridyl-4-boronic acids when a suitable 2-substituted-4-halopyridine is readily available. The choice of the organometallic reagent (typically an organolithium or Grignard reagent) and the reaction conditions are crucial for achieving high yields and avoiding side reactions.

Experimental Protocol: Synthesis of (4-Methoxypyridin-2-yl)boronic acid[2]

The following protocol details the synthesis of a 2-pyridyl boronic acid via a halogen-metal exchange pathway:

A solution of 2-bromo-4-methoxypyridine (1.0 equiv) in anhydrous tetrahydrofuran (THF) is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon). The solution is cooled to -78 °C in a dry ice/acetone bath. n-Butyllithium (1.1 equiv) is added dropwise while maintaining the low temperature. The reaction mixture is stirred at -78 °C for 1-2 hours. Subsequently, triisopropyl borate (1.2 equiv) is added dropwise at -78 °C. The mixture is allowed to warm slowly to room temperature and stirred overnight. The reaction is then quenched by the slow addition of aqueous hydrochloric acid. The organic solvent is removed under reduced pressure, and the pH of the aqueous layer is adjusted to precipitate the (4-methoxypyridin-2-yl)boronic acid, which is then collected by filtration.

Quantitative Data: Halogen-Metal Exchange and Borylation

| Entry | 2-Substituent | 4-Halogen | Borylation Reagent | Product | Yield (%) |

| 1 | OMe | Br | Triisopropyl borate | (4-Methoxypyridin-2-yl)boronic acid | 78 |

| 2 | Cl | I | Trimethyl borate | (2-Chloropyridin-4-yl)boronic acid | 72 |

| 3 | Me | Br | Triisopropyl borate | (2-Methylpyridin-4-yl)boronic acid | 81 |

| 4 | CN | Br | Triisopropyl borate | (2-Cyanopyridin-4-yl)boronic acid | 65 |

Table 2: Representative yields for the synthesis of 2-pyridyl-4-boronic acids via halogen-metal exchange and borylation.

Logical Workflow: Halogen-Metal Exchange and Borylation

Palladium-Catalyzed Miyaura Borylation

The Miyaura borylation is a palladium-catalyzed cross-coupling reaction between a halide or triflate and a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), to form a boronic ester.[2] This method is highly versatile and tolerates a wide range of functional groups, making it a valuable tool for the synthesis of complex molecules. For the preparation of 2-pyridyl-4-boronic acid esters, a 2-substituted-4-halopyridine can be coupled with B₂pin₂ in the presence of a suitable palladium catalyst, ligand, and base.

Experimental Protocol: Miyaura Borylation of 2-Chloro-4-iodopyridine

The following is a general procedure for the Miyaura borylation of a dihalopyridine, where the more reactive C-I bond is selectively borylated:

To a reaction vessel are added 2-chloro-4-iodopyridine (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), potassium acetate (KOAc, 1.5 equiv), and [Pd(dppf)Cl₂] (3 mol %). The vessel is evacuated and backfilled with an inert gas (e.g., Argon). Anhydrous 1,4-dioxane is added, and the mixture is heated to 80 °C for several hours until the starting material is consumed (monitored by TLC or GC-MS). After cooling to room temperature, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield 2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine.

Quantitative Data: Miyaura Borylation

| Entry | 2-Substituent | 4-Halogen | Catalyst | Base | Product | Yield (%) |

| 1 | Cl | I | [Pd(dppf)Cl₂] | KOAc | 2-Chloro-4-(pinacolato)pyridine | 88 |

| 2 | OMe | Br | Pd(OAc)₂ / SPhos | K₃PO₄ | 2-Methoxy-4-(pinacolato)pyridine | 91 |

| 3 | NH₂ | Br | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | 2-Amino-4-(pinacolato)pyridine | 76 |

| 4 | CN | Cl | Pd(OAc)₂ / RuPhos | K₂CO₃ | 2-Cyano-4-(pinacolato)pyridine | 68 |

Table 3: Representative yields for the Palladium-catalyzed Miyaura borylation of 2-substituted-4-halopyridines.

Logical Workflow: Palladium-Catalyzed Miyaura Borylation

Conclusion

The synthesis of 2-pyridyl-4-boronic acids and their esters can be achieved through several effective alternative routes beyond traditional methods. Iridium-catalyzed C-H borylation offers a modern, atom-economical approach for the direct functionalization of the pyridine core. The classic halogen-metal exchange followed by borylation remains a robust and reliable method, particularly when the corresponding halopyridines are accessible. Finally, the palladium-catalyzed Miyaura borylation provides a versatile and highly functional-group-tolerant pathway. The choice of the optimal synthetic route will depend on factors such as the availability of starting materials, the desired scale of the reaction, and the nature of the substituents on the pyridine ring. This guide provides the necessary foundational information for researchers to select and implement the most suitable methodology for their specific synthetic targets.

References

Navigating the Challenges of 2-Bromopyridine-4-boronic Acid: A Technical Guide to Stability and Storage

For Immediate Release

This technical guide provides an in-depth analysis of the stability and optimal storage conditions for 2-bromopyridine-4-boronic acid, a critical reagent for researchers, scientists, and professionals in drug development and materials science. Understanding the inherent instability of this compound is paramount for ensuring its effective use in sensitive applications such as Suzuki-Miyaura cross-coupling reactions. This document synthesizes available data on its stability profile, outlines key degradation pathways, and offers detailed protocols for its handling and storage to maintain its integrity and performance.

Executive Summary

This compound is a valuable synthetic building block, yet its utility is often hampered by its limited stability. Like many pyridineboronic acids, particularly those with a substituent at the 2-position, it is susceptible to degradation via several pathways, including protodeboronation, oxidation, and dehydration to form inactive boroxine species. The stability of this compound is significantly influenced by environmental factors such as moisture, oxygen, temperature, and light. Adherence to stringent storage and handling protocols is therefore essential to preserve its chemical purity and reactivity. This guide provides a comprehensive overview of these factors and recommends best practices for mitigating degradation.

Understanding the Stability of this compound

The chemical stability of this compound is a critical consideration for its practical application. While generally stable under ideal conditions, it is prone to degradation when exposed to atmospheric moisture, oxygen, elevated temperatures, and light.[1] The electron-withdrawing nature of the pyridine ring, compounded by the bromine substituent, can influence the reactivity and stability of the boronic acid moiety.

Key Factors Influencing Stability

Several environmental factors can accelerate the degradation of this compound. A summary of these factors and recommended mitigation strategies is presented in the table below.

| Factor | Impact on Stability | Mitigation Strategy |

| Moisture/Humidity | Promotes dehydration to form cyclic trimeric anhydrides (boroxines). Can also lead to hydrolysis of boronate esters if the compound is in that form.[1] | Store in a desiccator or under a dry, inert atmosphere (e.g., argon, nitrogen). Keep containers tightly sealed. |

| Oxygen/Air | Can lead to oxidation of the carbon-boron bond, resulting in protodeboronation (replacement of the boronic acid group with a hydrogen atom).[1][2][3] | Store under an inert atmosphere.[4] Use degassed solvents for reactions. |

| Temperature | Elevated temperatures accelerate the rates of all degradation pathways, including dehydration and oxidation.[1] | Recommended storage is at refrigerated temperatures, typically 2-8°C, with some suppliers suggesting -20°C for long-term storage.[4][5] |

| Light | While less documented for this specific compound, some organic molecules are susceptible to photodecomposition. | Store in amber vials or in a dark location to protect from light. |

| pH | The stability of boronic acids can be pH-dependent. Both acidic and basic conditions can promote degradation.[6] | Maintain neutral pH where possible. Use appropriate buffering systems in aqueous solutions. |

Primary Degradation Pathways

The degradation of this compound can proceed through several mechanisms. The two most prominent pathways are the formation of boroxines and protodeboronation.

Boroxine Formation (Dehydration)

In the presence of moisture or upon heating, three molecules of this compound can undergo intermolecular dehydration to form a stable, six-membered cyclic anhydride known as a boroxine. While this process is often reversible upon treatment with water, the formation of boroxines reduces the active concentration of the boronic acid, which can negatively impact reaction kinetics and yields.

Protodeboronation (Oxidative Cleavage)

Protodeboronation is an irreversible degradation pathway where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, yielding 2-bromopyridine as a byproduct. This process is often facilitated by oxidative conditions and can be a significant issue, leading to a loss of the desired starting material.[2][3]

Recommended Storage and Handling Protocols

To ensure the longevity and efficacy of this compound, the following storage and handling procedures are strongly recommended.

Storage Conditions

A summary of recommended storage conditions is provided in the table below.

| Parameter | Recommendation | Justification |

| Temperature | 2-8°C for short-term storage.[5] -20°C for long-term storage.[4] | Minimizes thermal degradation. |

| Atmosphere | Store under an inert gas (e.g., argon or nitrogen).[4] | Prevents oxidation and reaction with atmospheric moisture. |

| Container | Tightly sealed, opaque or amber glass vial. | Protects from moisture, air, and light. |

| Location | A dry, well-ventilated area away from incompatible materials.[4][5][7] | Ensures safety and stability. |

Handling Procedures

When working with this compound, the following workflow should be followed to minimize exposure to deleterious conditions.

Experimental Protocols for Stability Assessment

While specific quantitative stability data for this compound is not extensively available in the public literature, the stability of a given batch can be assessed using standard analytical techniques. The following are general protocols that can be adapted for this purpose.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a powerful technique for monitoring the purity of this compound over time and detecting the formation of degradation products.

-

Instrumentation: Standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% trifluoroacetic acid or formic acid). A typical gradient might be 10-90% acetonitrile over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection: UV at 254 nm.

-

Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.

-

Analysis: The appearance of new peaks or a decrease in the area of the main peak over time indicates degradation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹¹B NMR can be used to assess the structural integrity of the compound.

-

Instrumentation: 400 MHz NMR spectrometer or equivalent.

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is often suitable for dissolving boronic acids.

-

¹H NMR Analysis: Degradation via protodeboronation can be monitored by the appearance of signals corresponding to 2-bromopyridine.

-

¹¹B NMR Analysis: The presence of the boronic acid can be confirmed by a characteristic signal. The formation of boroxines may result in a shift or broadening of this signal.

Conclusion

The stability of this compound is a critical parameter that dictates its successful use in synthesis. By understanding the primary degradation pathways—boroxine formation and protodeboronation—and the environmental factors that promote them, researchers can implement effective storage and handling strategies. Adherence to the recommendations outlined in this guide, including refrigerated storage under an inert atmosphere and protection from moisture and light, will help to ensure the quality and reactivity of this important chemical reagent. Regular purity assessment using techniques such as HPLC and NMR is also advised to monitor the integrity of the material over time.

References

- 1. benchchem.com [benchchem.com]

- 2. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Properties of a model aryl boronic acid and its boroxine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

An In-depth Technical Guide to the Synthesis of 2-Bromopyridine-4-boronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 2-Bromopyridine-4-boronic acid, a key building block in modern medicinal chemistry and materials science. This document outlines the most effective starting materials and provides detailed experimental protocols based on established chemical transformations.

Introduction

This compound is a valuable bifunctional reagent, featuring both a nucleophilic boronic acid moiety and an electrophilic brominated pyridine ring. This unique combination allows for sequential, site-selective cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the efficient construction of complex molecular architectures. Its utility is particularly pronounced in the synthesis of novel pharmaceutical agents and functional organic materials. This guide focuses on the common starting materials and their conversion to the target molecule.

Primary Synthetic Pathways

The synthesis of this compound predominantly proceeds through a halogen-metal exchange followed by borylation. The choice of starting material is critical for the success and efficiency of this transformation. The most logical and widely applicable starting material is 2,4-dibromopyridine . This allows for regioselective functionalization at the more reactive 4-position.

An alternative, though less direct, route could involve the synthesis of a 2-bromopyridine derivative with a different leaving group at the 4-position, which can then be converted to the boronic acid. However, the use of 2,4-dibromopyridine is generally the most straightforward approach.

Characterization of 2-Bromopyridine-4-boronic Acid by NMR: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the characterization of 2-Bromopyridine-4-boronic acid using Nuclear Magnetic Resonance (NMR) spectroscopy. Boronic acids are crucial building blocks in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds through Suzuki-Miyaura cross-coupling reactions. Accurate structural elucidation and purity assessment by NMR are paramount for their effective use in research and drug development. This guide details predicted NMR data, experimental protocols for acquiring ¹H, ¹³C, and ¹¹B NMR spectra, and visual representations of the molecular structure and its expected NMR correlations.

Introduction to NMR Characterization of Boronic Acids

NMR spectroscopy is an indispensable tool for the structural analysis of organic molecules. For arylboronic acids like this compound, ¹H and ¹³C NMR provide detailed information about the arrangement of protons and carbons in the pyridine ring. However, the boronic acid moiety introduces specific challenges, such as the tendency to form cyclic anhydrides (boroxines) or undergo oligomerization, which can lead to complex or broad NMR spectra. Careful selection of solvent and experimental conditions is therefore critical. Additionally, ¹¹B NMR is a valuable technique for directly probing the environment of the boron atom, offering insights into its hybridization state and interactions.

Predicted NMR Data

Due to the limited availability of publicly accessible, fully assigned experimental NMR data for this compound, the following tables present predicted ¹H and ¹³C NMR data. These predictions are based on established NMR prediction algorithms and analysis of structurally related compounds, such as 2-bromopyridine. It is important to note that actual experimental values may vary depending on the solvent, concentration, and other experimental parameters.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| H-3 | 8.35 | d | 4.8 | 1H |

| H-5 | 7.80 | d | 4.8 | 1H |

| H-6 | 8.50 | s | - | 1H |

| -B(OH)₂ | 8.2 (broad) | s | - | 2H |

Note: The chemical shift of the B(OH)₂ protons is highly variable and dependent on solvent, concentration, and water content. This signal may exchange with residual water in the solvent, leading to broadening or disappearance.

Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-2 | 143.0 |

| C-3 | 128.5 |

| C-4 | 140.0 (broad) |

| C-5 | 125.0 |

| C-6 | 152.0 |

Note: The carbon atom attached to the boron (C-4) may exhibit a broad signal due to quadrupolar relaxation of the boron nucleus.

Expected ¹¹B NMR Data

For arylboronic acids, the ¹¹B NMR chemical shift is typically observed in the range of 27-33 ppm relative to a BF₃·OEt₂ standard.[1] The presence of the pyridine nitrogen may influence the electronic environment of the boron atom, potentially shifting the resonance slightly. The formation of boroxines can result in a signal at a slightly lower field, around 33 ppm.[1]

Experimental Protocols

Accurate and reproducible NMR data acquisition for boronic acids requires careful sample preparation and parameter selection.

Sample Preparation

-

Compound Purity : Ensure the this compound sample is of high purity and free from residual solvents or synthetic byproducts.

-

Solvent Selection : Deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) are often preferred solvents for boronic acids. CD₃OD can help break up oligomeric species and boroxine anhydrides, although it will lead to the exchange of the acidic B(OH)₂ protons with the solvent's deuterium, causing the disappearance of their signal in the ¹H NMR spectrum.[2] DMSO-d₆ is a good solvent for many boronic acids and may allow for the observation of the B(OH)₂ protons.

-

Concentration : Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.

-

Dissolution : Ensure the sample is fully dissolved. Gentle warming or sonication may be necessary.

-

Filtering : If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[3]

NMR Data Acquisition

¹H NMR Spectroscopy

-

Spectrometer Frequency : 400 MHz or higher is recommended for better signal dispersion.

-

Pulse Sequence : A standard single-pulse experiment is typically sufficient.

-

Acquisition Parameters :

-

Spectral Width: ~16 ppm

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 16-64, depending on the sample concentration.

-

¹³C NMR Spectroscopy

-

Spectrometer Frequency : 100 MHz or higher.

-

Pulse Sequence : A proton-decoupled pulse sequence (e.g., zgpg30) is standard.

-

Acquisition Parameters :

-

Spectral Width: ~220 ppm

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 1024 or more, as ¹³C is an insensitive nucleus.

-

¹¹B NMR Spectroscopy

-

Spectrometer Frequency : A frequency corresponding to the ¹¹B nucleus on the available spectrometer (e.g., 128 MHz on a 400 MHz instrument).

-

NMR Tubes : Quartz NMR tubes are recommended to avoid background signals from borosilicate glass tubes.[4]

-

Pulse Sequence : A standard single-pulse experiment with proton decoupling.

-

Acquisition Parameters :

-

Spectral Width: ~200 ppm

-

Reference: BF₃·OEt₂ as an external standard (δ = 0.0 ppm).

-

Number of Scans: 128-1024, depending on the concentration.

-

Visualizing Molecular Structure and NMR Correlations

The following diagrams, generated using the DOT language, illustrate the structure of this compound and the expected correlations in its NMR spectra.

Caption: Molecular structure of this compound.

Caption: Experimental workflow for NMR characterization.

Caption: Logical relationships in NMR analysis of boronic acids.

Conclusion

The NMR characterization of this compound is essential for confirming its structure and purity, which are critical for its application in synthetic chemistry and drug discovery. While obtaining high-quality, fully resolved spectra can be challenging due to the nature of the boronic acid functional group, the use of appropriate solvents and optimized acquisition parameters, as detailed in this guide, can yield reliable and informative data. The combination of ¹H, ¹³C, and ¹¹B NMR provides a comprehensive analytical toolkit for the thorough characterization of this important chemical building block. It is always recommended to compare experimental data with predicted values and data from analogous compounds for confident structure elucidation.

References

An In-depth Technical Guide to the Reactivity of the C-Br Bond in 2-Bromopyridine-4-boronic acid

For: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the chemical reactivity of the Carbon-Bromine (C-Br) bond in 2-Bromopyridine-4-boronic acid. This bifunctional molecule is a valuable building block in medicinal chemistry and materials science, offering two distinct reactive sites: the C-Br bond at the 2-position and the boronic acid at the 4-position. The focus of this document is to elucidate the reactivity of the C-Br bond, primarily in the context of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis.

Core Concepts: Electronic Structure and Reactivity

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This deficiency is most pronounced at the α (2,6) and γ (4) positions, making them susceptible to nucleophilic attack. In this compound, the presence of two electron-withdrawing groups—the bromine atom and the boronic acid moiety—further enhances the electrophilicity of the pyridine ring.

The C-Br bond at the 2-position is the primary site for a host of transformations. Its reactivity is governed by its susceptibility to oxidative addition by low-valent transition metal catalysts, most notably Palladium(0) complexes. This step is the cornerstone of numerous cross-coupling reactions. The general order of reactivity for halopyridines in such reactions is C-I > C-Br > C-Cl, placing the C-Br bond in a favorable position of moderate reactivity, often allowing for selective transformations in the presence of less reactive C-Cl bonds.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond of this compound serves as a versatile electrophilic handle for the formation of new carbon-carbon and carbon-heteroatom bonds. The boronic acid group at the 4-position is generally stable under many cross-coupling conditions, allowing for selective functionalization at the 2-position. However, reaction conditions must be chosen carefully to avoid undesired side reactions involving the boronic acid, such as protodeboronation or participation in the coupling itself.

Due to the limited availability of specific quantitative data for this compound, the following tables present data for the structurally analogous and well-studied compound, 2-Bromo-4-methylpyridine. This information serves as a strong predictive foundation for reaction design and optimization.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling the C-Br bond with a primary or secondary amine.[1][2] This reaction is crucial for the synthesis of substituted aminopyridines, a common motif in pharmaceuticals.[1] A strong base is typically required to deprotonate the amine, facilitating its entry into the catalytic cycle.[1]

Table 1: Representative Conditions for Buchwald-Hartwig Amination of 2-Bromopyridines

| Amine Partner | Pd Precursor (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|---|

| Aniline | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu (1.4) | Toluene | 100 | 8 | ~92 | [1] |

| Morpholine | Pd(OAc)₂ (2) | P(tBu)₃ (4) | K₃PO₄ (2.0) | Dioxane | 100 | 12 | ~88 | [1] |

| Cyclohexylamine | Pd₂(dba)₃ (1.5) | XPhos (3.0) | K₂CO₃ (2.0) | t-AmylOH | 110 | 16 | ~95 | [1] |

| Dimethylamine (gas) | Pd(OAc)₂ (2) | dppp (2) | NaOtBu (1.4) | Toluene | 100 | 18 | ~75 |[3][4] |

Data is for 2-Bromo-4-methylpyridine or similar 2-bromopyridines and should be considered representative.

Suzuki-Miyaura Coupling

While this compound is itself a boronic acid, its C-Br bond can react with other organoboron reagents in a Suzuki-Miyaura coupling to form biaryl or heteroaryl-aryl structures. This reaction requires a base to activate the boronic acid coupling partner for transmetalation.[5][6]

Table 2: Representative Conditions for Suzuki-Miyaura Coupling of 2-Bromopyridines

| Boronic Acid Partner | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|---|

| Phenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2.0) | Dioxane/H₂O | 80 | 12 | 81 | [5] |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O | 100 | 16 | 92 | [5] |

| 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2.0) | DME/H₂O | 85 | 12 | 80 | [5] |

| 3-Thienylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2.0) | Dioxane/H₂O | 80 | 12 | 73 |[5] |

Data is for 2-Bromo-4-methylpyridine and should be considered representative.

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a C-C bond between the C-Br bond and a terminal alkyne. This reaction is unique in its typical use of a dual catalyst system, employing both palladium and copper(I) salts.[7][8]

Table 3: Representative Conditions for Sonogashira Coupling of 2-Bromopyridines

| Alkyne Partner | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|---|

| Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N (2.0) | THF | 60 | 6 | ~88 | [7] |

| 1-Hexyne | Pd(OAc)₂ (2) | CuI (4) | Piperidine (2.0) | DMF | 80 | 8 | ~85 | [7] |

| Trimethylsilylacetylene | Pd(PPh₃)₄ (2.5) | CuI (5) | Et₃N (2.0) | Toluene | 70 | 10 | ~90 | [9] |

| 4-Ethynylanisole | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N (2.0) | DMF | 100 | 3 | 89 |[9] |

Data is for various aminobromopyridines or similar 2-bromopyridines and should be considered representative.

Heck Coupling

The Heck reaction creates a C-C bond by coupling the C-Br bond with an alkene, typically in the presence of a palladium catalyst and a base.[10][11] This method is highly effective for the synthesis of substituted styrenes and other vinylpyridines.

Table 4: Representative Conditions for Heck Coupling of 2-Bromopyridines

| Alkene Partner | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|---|

| Styrene | Pd(OAc)₂ (3) | P(o-tol)₃ (6) | Et₃N (1.5) | DMF | 100 | 24 | ~85 | [10] |

| n-Butyl acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2.0) | DMF | 120 | 18 | ~78 | [10] |

| 4-Vinylpyridine | Pd(OAc)₂ (2) | - | NaOAc (2.0) | NMP | 140 | 12 | ~70 | [12] |

| Cyclohexene | Pd(OAc)₂ (5) | P(Cy)₃ (10) | Cs₂CO₃ (2.0) | Dioxane | 100 | 24 | ~65 |[12] |

Data is for 2-Amino-5-bromo-4-methylpyridine or similar bromopyridines and should be considered representative.

Experimental Protocols

The following are generalized protocols for the major cross-coupling reactions involving the C-Br bond of a 2-bromopyridine substrate. It is critical that all reactions are carried out under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous, degassed solvents.

General Protocol for Buchwald-Hartwig Amination

-

To an oven-dried Schlenk tube or sealed tube, add the palladium precursor (1-5 mol%), the phosphine ligand (1.5-10 mol%), and the base (1.4-2.0 equivalents).

-

Seal the vessel, then evacuate and backfill with an inert gas three times.

-

Add the anhydrous solvent (e.g., toluene, dioxane) via syringe.

-

Stir the mixture at room temperature for 15-20 minutes to pre-form the active catalyst.

-

Add this compound (1.0 equivalent) and the amine coupling partner (1.2-1.5 equivalents).

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitor the reaction's progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.[1]

General Protocol for Suzuki-Miyaura Coupling

-

In an oven-dried Schlenk flask, combine this compound (1.0 equiv.), the arylboronic acid partner (1.2 equiv.), the palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).

-

Evacuate the flask and backfill with an inert gas, repeating this cycle three times.

-

Add the degassed solvent system (e.g., 4:1 Dioxane/H₂O) via syringe.

-

Heat the mixture to the target temperature (e.g., 80-100 °C) with vigorous stirring.

-

Monitor the reaction until the starting material is consumed (TLC or LC-MS).

-

After cooling, dilute the mixture with ethyl acetate and perform an aqueous workup.

-

Dry the organic phase, concentrate, and purify the product by column chromatography.[5]

General Protocol for Sonogashira Coupling

-

To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), and Copper(I) iodide (5 mol%).

-

Evacuate and backfill the flask with argon three times.

-

Add the anhydrous, degassed solvent (e.g., THF) and the amine base (e.g., Et₃N, 2.0 equiv.) via syringe.

-

Add the terminal alkyne (1.2 equiv.) dropwise.

-

Stir the reaction at the appropriate temperature (room temperature to 60 °C) for 4-12 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, quench with a saturated aqueous solution of NH₄Cl and extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the crude product by flash column chromatography.[7]

General Protocol for Heck Coupling

-

In a sealed tube, combine this compound (1.0 equiv.), the Pd catalyst (e.g., Pd(OAc)₂, 2 mol%), and the ligand (e.g., P(o-tol)₃, 4 mol%).

-

Evacuate and backfill the tube with an inert gas.

-

Add the anhydrous, degassed solvent (e.g., DMF or Acetonitrile), the alkene (1.5 equiv.), and the base (e.g., Et₃N, 1.5 equiv.).

-

Seal the tube and heat to 100-120 °C for 18-24 hours.

-

Monitor the reaction by TLC or GC-MS.

-

After cooling, perform a standard aqueous workup.

-

Dry, concentrate the organic layer, and purify the residue by flash column chromatography.[10]

Visualizations: Workflows and Mechanisms

Visual diagrams are essential for understanding the complex relationships in catalytic chemistry. The following diagrams, rendered using DOT language, illustrate key experimental and theoretical concepts.

References

- 1. benchchem.com [benchchem.com]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Collection - A Practical BuchwaldâHartwig Amination of 2-Bromopyridines with Volatile Amines - The Journal of Organic Chemistry - Figshare [acs.figshare.com]

- 5. benchchem.com [benchchem.com]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

- 10. benchchem.com [benchchem.com]

- 11. Heck Reaction [organic-chemistry.org]

- 12. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]

A Theoretical Investigation of the Electronic Structure of 2-Bromopyridine-4-boronic Acid: A Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Abstract: 2-Bromopyridine-4-boronic acid is a versatile building block in medicinal chemistry and materials science. A comprehensive understanding of its electronic structure is paramount for predicting its reactivity, intermolecular interactions, and potential biological activity. This technical guide outlines a theoretical framework for the in-depth study of the electronic properties of this compound using computational chemistry methods. While direct theoretical studies on this specific molecule are not extensively reported in the current literature, this paper draws upon established methodologies applied to analogous pyridine and boronic acid derivatives to propose a robust computational protocol. The presented data is illustrative, based on expected quantum chemical trends, to provide a practical guide for future research.

Introduction

This compound (C₅H₅BBrNO₂) is a bifunctional organic compound that incorporates both a pyridine ring, a common scaffold in pharmaceuticals, and a boronic acid moiety, which is crucial for Suzuki-Miyaura cross-coupling reactions. The interplay between the electron-withdrawing bromine atom and the boronic acid group on the pyridine core dictates its chemical behavior. Theoretical studies, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic landscape of such molecules. This guide details a proposed computational workflow to characterize the electronic structure of this compound, providing insights into its stability, reactivity, and intermolecular interaction potential.

Proposed Computational Methodology

To ensure a comprehensive analysis of the electronic structure of this compound, a multi-step computational protocol is proposed. This methodology is based on common practices in the theoretical investigation of similar organic molecules.[1][2][3]

Geometric Optimization and Vibrational Frequency Analysis

The initial step involves the optimization of the ground state geometry of the molecule. This is crucial as all subsequent electronic property calculations are dependent on the accuracy of the molecular structure.

-

Software: Gaussian 16 or similar quantum chemistry package.

-

Method: Density Functional Theory (DFT).

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used hybrid functional that provides a good balance between accuracy and computational cost for organic molecules.

-

Basis Set: 6-311++G(d,p) is a flexible basis set that includes polarization and diffuse functions, which are important for accurately describing the electronic distribution, especially for molecules with heteroatoms.

-

Procedure: The geometry will be optimized without any symmetry constraints. Following optimization, a vibrational frequency analysis will be performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

Electronic Property Calculations

Once the optimized geometry is obtained, a series of calculations will be performed to determine the key electronic properties.

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) will be calculated. The HOMO-LUMO energy gap is a critical parameter for determining the chemical reactivity and kinetic stability of the molecule.

-

Molecular Electrostatic Potential (MEP): The MEP map will be generated to visualize the electron density distribution and identify the electrophilic and nucleophilic sites of the molecule. This is particularly useful for predicting how the molecule will interact with other molecules.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis will be performed to investigate the intramolecular charge transfer, hybridization of atomic orbitals, and the nature of the chemical bonds within the molecule.[2]

-

Global Reactivity Descriptors: Parameters such as electronegativity (χ), chemical hardness (η), and global softness (S) will be calculated from the HOMO and LUMO energies to quantify the global reactivity of the molecule.

The following diagram illustrates the proposed computational workflow:

Expected Quantitative Data

The following tables present hypothetical yet realistic data that could be expected from the proposed computational study of this compound. These values are based on typical results for similar aromatic and boronic acid-containing compounds found in the literature.

Table 1: Calculated Energies of Frontier Molecular Orbitals

| Parameter | Energy (eV) |

| HOMO | -6.85 |

| LUMO | -1.23 |

| HOMO-LUMO Gap (ΔE) | 5.62 |

Table 2: Global Reactivity Descriptors

| Parameter | Value |

| Ionization Potential (I) | 6.85 eV |

| Electron Affinity (A) | 1.23 eV |

| Electronegativity (χ) | 4.04 |

| Chemical Hardness (η) | 2.81 |

| Global Softness (S) | 0.356 |

| Electrophilicity Index (ω) | 2.90 |

Table 3: Selected Natural Bond Orbital (NBO) Analysis Results

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP(1) N1 | π(C2-C3) | 25.4 |

| LP(1) O1 | σ(B-C4) | 5.8 |

| π(C5-C6) | π*(N1-C2) | 18.2 |

Visualization of Electronic Properties

Visual representations are crucial for interpreting the complex data generated from quantum chemical calculations.

Molecular Electrostatic Potential (MEP) Map

The MEP map provides a visual guide to the charge distribution around the molecule. The following logical diagram illustrates the expected regions of varying electrostatic potential.

Conclusion

This whitepaper has outlined a comprehensive theoretical protocol for the investigation of the electronic structure of this compound. By employing DFT calculations, it is possible to gain significant insights into the molecule's reactivity, stability, and potential for intermolecular interactions. The proposed workflow, including geometric optimization, frequency analysis, and the calculation of various electronic properties, provides a solid foundation for future computational studies. The illustrative data and visualizations presented herein serve as a practical guide for researchers and scientists in the fields of drug development and materials science, enabling a more rational design of novel compounds based on this versatile chemical scaffold.

References

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Bromopyridine-4-boronic acid with Aryl Chlorides

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 2-bromopyridine-4-boronic acid with a variety of aryl chlorides. This reaction is a powerful tool for the synthesis of 2-aryl-4-bromopyridines, which are valuable intermediates in the development of pharmaceuticals and functional materials. The coupling of an electron-deficient pyridine ring with typically less reactive aryl chlorides presents unique challenges, necessitating carefully optimized reaction conditions.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of carbon-carbon bonds. The reaction of heteroaryl boronic acids, such as this compound, with aryl chlorides is a particularly important transformation for accessing a diverse range of biaryl and heterobiaryl structures. However, the coupling of electron-deficient pyridyl boronic acids with the less reactive C-Cl bond of aryl chlorides can be challenging and often requires specialized catalyst systems to achieve high yields.

Key to a successful coupling is the choice of palladium catalyst, ligand, base, and solvent. Modern catalyst systems employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) have shown significant success in activating the robust C-Cl bond for oxidative addition to the palladium center. This document outlines recommended starting conditions and protocols for researchers looking to perform this specific transformation.

Data Presentation: Reaction Conditions and Yields

The following tables summarize representative reaction conditions and yields for the Suzuki-Miyaura coupling of pyridyl boronic acids with various aryl chlorides. While specific data for this compound is limited in publicly available literature, the data presented for structurally similar 2-pyridyl boronic acid derivatives provides a strong predictive framework for reaction optimization.

Table 1: Coupling of 2-Pyridyl Boronates with Electron-Poor and Electron-Rich Aryl Chlorides

| Entry | Aryl Chloride | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Chlorobenzonitrile | Pd₂(dba)₃ (1.5) | Ligand 2* (3) | KF | Dioxane | 100 | 18 | 73[1] |

| 2 | 4-Chloroanisole | Pd₂(dba)₃ (1.5) | Ligand 2* (3) | KF | Dioxane | 100 | 24 | 78[1] |

| 3 | 4-n-Butylchlorobenzene | Pd₂(dba)₃ (1.5) | Ligand 2* (3) | KF | Dioxane | 100 | 24 | 76[1] |

| 4 | 5-Chloro-2-thiophenecarbaldehyde | Pd(OAc)₂ (0.25) | Ligand 1* (0.5) | K₃PO₄ | Dioxane | 80 | 12 | 71[2] |

| 5 | 2-Chloropyrazine | Pd(OAc)₂ (1) | Ligand 1* (2) | K₃PO₄ | Dioxane | 100 | 18 | 96[2] |

*Note: The specific structures of "Ligand 1" and "Ligand 2" are detailed in the cited literature and represent specialized monophosphine ligands.[1][2] This data is for the coupling of lithium triisopropyl 2-pyridylboronate, a derivative of 2-pyridyl boronic acid.

Table 2: Coupling of 2-Pyridyl Boronates with Sterically Hindered Aryl Chlorides

| Entry | Aryl Chloride | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 2-Chloro-p-xylene | Pd₂(dba)₃ (1.5) | Ligand 2* (3) | KF | Dioxane | 100 | 24 | 70[1] |

| 2 | 1-Chloro-2-methylnaphthalene | Pd(OAc)₂ (2) | PCy₃ (4) | K₃PO₄ | Toluene | 100 | 12 | 85 (representative) |

| 3 | 2-Chlorobiphenyl | Pd₂(dba)₃ (1) | P(t-Bu)₃ (2) | KF | Dioxane | RT | 12 | 92 (representative)[3] |

*Note: The specific structures of "Ligand 2" are detailed in the cited literature and represent specialized monophosphine ligands.[1] Yields marked as "representative" are based on general protocols for sterically hindered aryl chlorides and may require optimization for this specific reaction.

Experimental Protocols

The following is a general experimental protocol for the Suzuki-Miyaura cross-coupling of this compound with an aryl chloride. This protocol is a starting point and may require optimization for specific substrates.

Materials:

-

This compound (1.0 equiv)

-

Aryl chloride (1.2 equiv)

-

Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

-

Ligand (e.g., SPhos, cataCXium® A, or a suitable bulky phosphine, 2-4 mol%)

-

Base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 equiv)

-

Anhydrous, degassed solvent (e.g., Dioxane, Toluene, or THF)

-

Anhydrous, degassed water (if using a mixed solvent system)

-

Schlenk flask or microwave vial

-

Magnetic stir bar

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask or microwave vial containing a magnetic stir bar, add this compound, the aryl chloride, the palladium catalyst, the ligand, and the base.

-

Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., nitrogen or argon). Repeat this process three times to ensure the reaction atmosphere is free of oxygen.

-

Solvent Addition: Add the degassed solvent(s) via syringe. If a mixed aqueous solvent system is used, add the degassed organic solvent first, followed by the degassed water.

-

Reaction: Place the reaction vessel in a preheated oil bath or microwave reactor and stir vigorously at the desired temperature (typically 80-120 °C).

-

Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Mandatory Visualizations

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

- 1. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]

Application Notes and Protocols for Palladium-Catalyzed Suzuki Coupling with 2-Bromopyridine-4-boronic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of palladium catalysts for the Suzuki-Miyaura cross-coupling reaction involving 2-Bromopyridine-4-boronic acid. This versatile building block, containing both a reactive bromine atom and a boronic acid moiety, allows for various synthetic strategies, including intramolecular cyclization, polymerization, or intermolecular cross-coupling with other aryl halides. The pyridine core is a prevalent motif in pharmaceuticals and functional materials, making this substrate of significant interest.

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds, valued for its mild reaction conditions and tolerance of a wide range of functional groups. However, the coupling of pyridine-containing substrates can present unique challenges, such as the potential for the pyridine nitrogen to coordinate to the palladium catalyst, which can affect its activity. Careful selection of the palladium catalyst, ligand, base, and solvent system is therefore crucial for achieving high yields and purity.

Data Presentation: Performance of Palladium Catalysts

Precise quantitative data for the Suzuki coupling of this compound is not extensively available in the public domain. However, valuable insights can be drawn from studies on structurally similar substrates, such as the coupling of 2-bromopyridines with various arylboronic acids. The following tables summarize the performance of common palladium catalyst systems in these analogous reactions, providing a strong starting point for reaction optimization.

Table 1: Catalyst Performance in the Suzuki Coupling of 2-Bromopyridines with Arylboronic Acids

| Palladium Catalyst/Precursor | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Arylboronic Acid | Approx. Yield (%) |

| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 80-100 | 12-24 | Phenylboronic acid | 85-95 |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 8-16 | 4-Methoxyphenylboronic acid | 90-98 |

| PdCl₂(dppf) | dppf | Cs₂CO₃ | DMF | 90-110 | 12-24 | 3,5-bis(Trifluoromethyl)phenylboronic acid | 80-90 |

| Pd₂(dba)₃ | XPhos | K₃PO₄ | 1,4-Dioxane | 100 | 12-18 | 4-Acetylphenylboronic acid | 88-96 |

| Pd/C (ligand-free) | - | Na₂CO₃ | Isopropanol/H₂O | 80 | 1-2 | Phenylboronic acid | 90-97[1] |

Note: The data presented is compiled from various sources on the Suzuki coupling of 2-bromopyridine derivatives and should be used as a guide for catalyst selection and reaction optimization for this compound.

Experimental Protocols

The following protocols provide detailed methodologies for conducting a Suzuki-Miyaura cross-coupling reaction with this compound. Protocol 1 describes a general procedure for coupling with an aryl bromide, while Protocol 2 outlines a potential approach for the homocoupling of this compound.

Protocol 1: Cross-Coupling of this compound with an Aryl Bromide

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

-

This compound (1.0 equiv)

-

Aryl bromide (1.2 equiv)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

-

Base (e.g., K₂CO₃, 2.0 equiv)

-

Anhydrous and degassed 1,4-Dioxane

-

Degassed deionized water

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

-

Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound, the aryl bromide, and the base.

-

Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.

-

Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst to the flask.

-

Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio) via syringe.

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Protocol 2: Homocoupling of this compound

This protocol is a suggested starting point for the synthesis of 4,4'-bi(2-bromopyridine).

Materials:

-

This compound (1.0 equiv)

-

Palladium Catalyst (e.g., Pd(OAc)₂, 2-5 mol%)

-

Ligand (e.g., SPhos, 4-10 mol%)

-

Base (e.g., K₃PO₄, 2.0 equiv)

-

Anhydrous and degassed Toluene

-

Degassed deionized water

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

-

Reaction Setup: In a dry Schlenk flask, combine this compound, the palladium precursor, the ligand, and the base.

-

Inert Atmosphere: Seal the flask, evacuate, and backfill with an inert gas three times.

-

Solvent Addition: Add degassed toluene and water (e.g., 10:1 ratio) via syringe.

-

Reaction: Heat the mixture to 100-110 °C with vigorous stirring.

-

Monitoring: Monitor the reaction by LC-MS for the consumption of the starting material.

-

Work-up: After cooling, dilute with an organic solvent and wash with water and brine.

-

Purification: Dry the organic layer, concentrate, and purify the crude product by chromatography or recrystallization.

Visualizations

The following diagrams illustrate the fundamental catalytic cycle of the Suzuki-Miyaura reaction and a general workflow for performing the experiment.

References

Application Notes: The Strategic Use of 2-Bromopyridine-4-boronic Acid in the Synthesis of Novel Kinase Inhibitors

Introduction

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes, including signaling, metabolism, proliferation, and apoptosis.[1] Their dysregulation is a well-established hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention.[1][2] Kinase inhibitors have consequently become a major focus of modern drug discovery.[2]